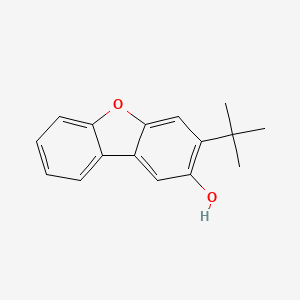
3-Tert-butyldibenzofuran-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties and Radical Stability
3-Tert-butyldibenzofuran-2-ol and related compounds have been studied for their antioxidant properties and radical stability. For instance, Watanabe et al. (2000) investigated 2,3-Dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran (BO-653), a novel antioxidant designed to inhibit lipid peroxidation in vivo. The study explored the effects of substituents and side chains on the stability and reactivity of the BO-653 derived radical, comparing it with aryloxyl radicals derived from similar compounds (Watanabe et al., 2000).
Synthesis and Chemical Reactions
Yu et al. (2014) developed an efficient metal-free approach to synthesize 2-aryloxybenzofuranonefuran-3(2H)-ones. This method used tert-butyl hydroperoxide as an oxidant and tetrabutylammonium iodide as a catalyst, showcasing a potential pathway for synthesizing derivatives of 3-Tert-butyldibenzofuran-2-ol (Yu et al., 2014).
Structure and Ionization Studies
Böhm and Exner (2001) investigated the effects of steric inhibition on resonance and the structure and ionization of 2-tert-butylbenzoic acid. This study provides insights into the structural and electronic properties that may be relevant for understanding derivatives like 3-Tert-butyldibenzofuran-2-ol (Böhm & Exner, 2001).
Electrochemical Synthesis
Salehzadeh et al. (2013) demonstrated an electrochemical method for synthesizing benzoxazole derivatives, highlighting a potential approach for the synthesis of related compounds like 3-Tert-butyldibenzofuran-2-ol. This method involved the electrochemical oxidation of 3,5-di-tert-butylcatechol in the presence of benzylamines (Salehzadeh et al., 2013).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-tert-butyldibenzofuran-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-16(2,3)12-9-15-11(8-13(12)17)10-6-4-5-7-14(10)18-15/h4-9,17H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINGMPCCDAYVSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C2C3=CC=CC=C3OC2=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butyldibenzofuran-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

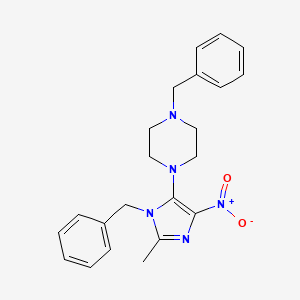
![1,1-Diphenyl-3-{3-thia-1-azatricyclo[5.2.2.0^{2,6}]undeca-2(6),4-dien-5-yl}propan-2-one hydrochloride](/img/structure/B2393644.png)
![4-[2-[(2-Chloropyridine-4-carbonyl)amino]ethyl]benzoic acid](/img/structure/B2393645.png)


![[4-(Piperidin-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B2393648.png)

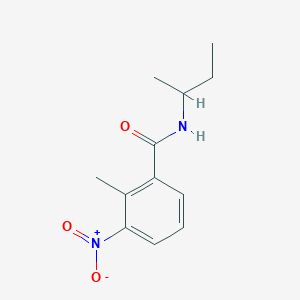


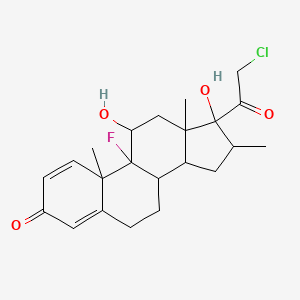
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B2393660.png)
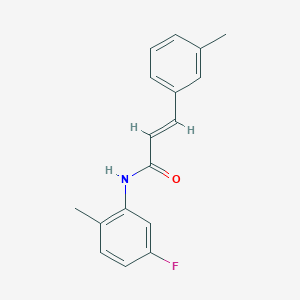
![1-[3-(Benzotriazol-1-yl)-2-chloropropyl]benzotriazole](/img/structure/B2393665.png)